2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide
Description
2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a chloroacetamide derivative featuring a thiazole ring and an ethyl linker attached to the acetamide nitrogen. Thiazole-containing compounds are widely studied for their structural and pharmacological relevance, including antibacterial, antifungal, and antitrypanosomal activities . The chloroacetamide moiety is reactive, enabling participation in nucleophilic substitution reactions, while the thiazole ring contributes to π-π stacking and hydrogen-bonding interactions, which influence both chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c1-6(8-10-3-4-13-8)11(2)7(12)5-9/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQBYOQCWQGQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a thiazole derivative that has garnered interest due to its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly in the development of anticancer agents, anti-inflammatory drugs, and enzyme inhibitors. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Thiazole derivatives, including 2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide, exhibit various mechanisms of action:
- DNA Interaction : Some thiazole compounds bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, G2 phase cell cycle arrest, and ultimately cell death.
- Enzyme Inhibition : The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Certain thiazole derivatives demonstrated moderate AChE inhibitory activity with relative potencies ranging from 25% to over 50% compared to standard inhibitors like donepezil .
- Cytotoxic Effects : Research indicates that the compound can induce cytotoxicity in various cancer cell lines, including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma), with significant selectivity against cancer cells over normal fibroblasts .
Pharmacokinetics
The pharmacokinetic profile of 2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide suggests:
- Solubility : The compound is slightly soluble in water and more soluble in organic solvents such as alcohol and ether. This solubility profile affects its bioavailability and potential therapeutic applications.
- Stability : It is stable under acidic conditions but may hydrolyze in alkaline environments, which is important for its formulation in pharmaceutical applications.
Biological Activity
The biological activities of 2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide can be summarized as follows:
Case Studies
Several studies have evaluated the biological activity of thiazole derivatives similar to 2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide:
- Anticancer Study : A study synthesized various thiazole derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values comparable to doxorubicin, suggesting strong anticancer potential .
- Neuroprotective Study : Another investigation focused on the AChE inhibitory activity of thiazole derivatives. Compounds were docked into the AChE active site, revealing promising interactions that could lead to the development of new treatments for Alzheimer's disease .
- Inflammation Study : Research has also indicated that thiazole compounds possess anti-inflammatory properties, contributing to their therapeutic versatility in treating various conditions related to inflammation.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including 2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide. The compound has been evaluated for its efficacy in models of epilepsy, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests.
Key Findings:
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine on the phenyl ring significantly enhances anticonvulsant activity. Compounds with similar thiazole structures have demonstrated median effective doses (ED50) lower than standard medications like ethosuximide .
- Case Study : A series of thiazole-integrated compounds were synthesized and tested, with some exhibiting protective effects in seizure models comparable to established anticonvulsants .
| Compound | ED50 (mg/kg) | Model Used | Reference |
|---|---|---|---|
| 2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide | 24.38 | MES | |
| Another Thiazole Derivative | 88.23 | PTZ |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, with promising results indicating their ability to inhibit the proliferation of various cancer cell lines.
Key Findings:
- In Vitro Studies : Thiazole derivatives have shown significant cytotoxic effects against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. Compounds were assessed using the MTT assay, revealing IC50 values that suggest potent anticancer activity .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells, with structural modifications enhancing their efficacy .
| Compound | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| 2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide | <30 | MCF-7 | |
| Other Thiazole Derivative | <20 | HepG2 |
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties, showing effectiveness against various bacterial strains.
Key Findings:
- Broad-Spectrum Activity : Several studies have indicated that thiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-based activity relationship suggests that substituents on the phenyl ring play a crucial role in enhancing antimicrobial efficacy .
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structure is compared to four analogs (Table 1):
Key Observations :
- The ethyl linker in the target compound may increase solubility compared to rigid analogs like 2-chloro-N-(thiazol-2-yl)acetamide .
- Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the chloroacetamide carbon, influencing reactivity.
Physical Properties
Table 2 summarizes physical properties of select analogs:
Key Observations :
- Higher boiling points in bulkier analogs (e.g., ) suggest stronger intermolecular forces.
- Solubility in polar aprotic solvents (e.g., DMSO) is common in chloroacetamides with aromatic substituents .
Key Observations :
Preparation Methods
Reaction Conditions
Key Data
| Intermediate | Yield | Characterization (IR, cm⁻¹) |
|---|---|---|
| 2-Aminothiazole | 85% | 3265 (N-H), 1590 (C=N) |
| 1-Thiazol-2-yl-ethylamine | 78% | 3053 (C-H), 1525 (C-N) |
Secondary Amine Preparation
N-methyl-N-(1-thiazol-2-yl-ethyl)amine is synthesized via selective alkylation:
Methylation Protocol
Key Challenges
-
Selectivity : Excess methyl iodide may cause over-alkylation; controlled stoichiometry is critical.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) isolates the secondary amine.
Chloroacetylation of the Secondary Amine
The final step involves reacting N-methyl-N-(1-thiazol-2-yl-ethyl)amine with chloroacetyl chloride:
Reaction Conditions
-
Reactants : Secondary amine (10 mmol), chloroacetyl chloride (11 mmol), triethylamine (13 mmol).
-
Procedure :
Key Data
| Parameter | Value |
|---|---|
| Yield | 89% |
| Melting Point | 128–130°C |
| ¹H NMR (CDCl₃, ppm) | 4.85 (s, 2H, CH₂Cl), 3.98 (s, 3H, N-CH₃), 7.25–7.78 (m, thiazole-H) |
| MS (m/z) | 228.05 [M+H]⁺ |
Alternative Pathways and Optimization
Route 1: Reductive Amination
Route 2: Gabriel Synthesis
-
Reactants : Phthalimide, 1-bromo-2-thiazolylethane, methylamine.
-
Limitation : Lower yields (65%) due to side reactions.
Analytical Validation
Critical quality control measures include:
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-alkylation | Controlled reagent addition at 0°C |
| Low secondary amine yield | Use of phase-transfer catalysts |
| Chloroacetyl hydrolysis | Anhydrous conditions |
Q & A
Basic: What are the standard protocols for synthesizing 2-Chloro-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide?
Answer:
The synthesis typically involves carbodiimide-mediated coupling. For example:
- Dissolve the carboxylic acid derivative (e.g., diphenylacetic acid, 1 mmol) and 2-aminothiazole (1 mmol) in dichlorloromethane (20 mL).
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.01 mol) and triethylamine at 273 K, stirring for 3 hours.
- Quench with ice-cold HCl, extract with dichloromethane, wash with NaHCO₃ and brine, then concentrate.
- Crystallize using a 1:1 mixture of methylene chloride and methanol .
Key Considerations: Monitor reaction progress via TLC and confirm purity via melting point (e.g., 409–411 K) .
Basic: How is structural confirmation achieved for this compound?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- NMR/IR: Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in IR; NH and CH₃ signals in NMR) .
- X-ray crystallography: Resolve bond lengths, angles, and dihedral angles (e.g., acetamide plane vs. thiazole ring: 12.32° deviation) .
- Elemental analysis: Validate molecular formula (e.g., C, H, N within ±0.1% of theoretical values) .
Advanced: How do intermolecular interactions influence the crystal packing of this compound?
Answer:
Crystal packing is stabilized by:
- Hydrogen bonds: N–H···N interactions (e.g., R₂²(8) motifs) form dimeric structures .
- C–H···π interactions: Between phenyl/thiazole rings (centroid distances ~3.7 Å) .
- π–π stacking: Thiazole rings exhibit weak interactions (Cg···Cg = 3.6977 Å) .
Methodology: Use crystallographic software (e.g., SHELX) to refine hydrogen-bond geometries and calculate dihedral angles .
Advanced: How can reaction yields be optimized when synthesizing chloroacetamide derivatives?
Answer:
Key variables include:
- Solvent choice: Polar aprotic solvents (e.g., dichloromethane) improve carbodiimide coupling efficiency .
- Temperature: Low temperatures (273 K) minimize side reactions .
- Catalyst: Triethylamine enhances nucleophilicity of the amine .
Troubleshooting: If yields drop, check for hydrolysis of chloroacetamide byproducts via LC-MS .
Advanced: How to resolve contradictions in spectroscopic data for structurally similar analogs?
Answer:
- Overlapping NMR signals: Use 2D NMR (e.g., HSQC, HMBC) to distinguish CH₂ and aromatic protons .
- Crystallographic outliers: Refine data by omitting poorly modeled hydrogen atoms (e.g., 7 outliers omitted in ).
- Mass spectrometry: Confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 416.15 for derivatives) .
Advanced: What strategies are effective for functionalizing the thiazole ring in this compound?
Answer:
- Nucleophilic substitution: Replace the chloro group with amines or alkoxides under basic conditions .
- Cross-coupling: Suzuki-Miyaura reactions to introduce aryl groups at the thiazole C5 position .
- Oxidation: Convert thiazole sulfur to sulfoxide using mCPBA .
Validation: Track substituent effects via DFT calculations (e.g., HOMO-LUMO gaps) .
Advanced: How does steric hindrance from the N-methyl group affect reactivity?
Answer:
- Reduced nucleophilicity: The methyl group decreases accessibility of the acetamide nitrogen, slowing acylation .
- Crystal distortion: Methyl groups increase dihedral angles between acetamide and aromatic rings (e.g., 75.79° in ).
Experimental Design: Compare reaction rates of methyl vs. non-methyl analogs using kinetic studies .
Advanced: How to analyze the role of solvent polarity in crystallization outcomes?
Answer:
- Solvent screening: Test mixtures (e.g., methanol/acetone vs. methylene chloride/methanol) to optimize crystal quality .
- Hansen parameters: Correlate solvent polarity with crystal morphology (e.g., needle vs. block habits) .
- Thermodynamic studies: Measure solubility vs. temperature to identify ideal crystallization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
